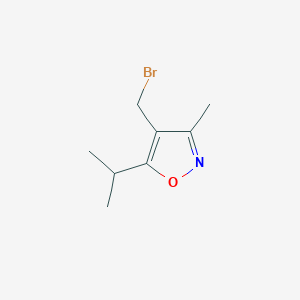

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “4-(Bromomethyl)-5-isopropyl-3-methylisoxazole” belong to a class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

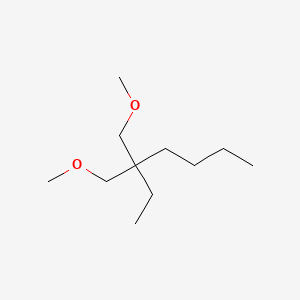

The synthesis of such compounds often involves reactions like nucleophilic substitution, where a bromomethyl group might be introduced into the molecule . The isoxazole ring itself can be synthesized through 1,3-dipolar cycloaddition or from α-hydroxyketones .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The bromomethyl group is a good leaving group, making it reactive in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods. The presence of different functional groups like the isoxazole ring and bromomethyl group would influence these properties .Applications De Recherche Scientifique

Tautomerism and Basicity Studies

The study of isoxazoles, including derivatives similar to "4-(Bromomethyl)-5-isopropyl-3-methylisoxazole," reveals significant insights into the tautomerism and basicity of heteroaromatic compounds. For example, research on 5-hydroxyisoxazoles and isoxazol-5-ones demonstrates their existence in different tautomeric forms influenced by the solvent's polarity, which is crucial for understanding the chemical properties and reactivity of these compounds (Boulton & Katritzky, 1961).

Anticonvulsant Activity

Derivatives of isoxazole, synthesized from "this compound," have been studied for their anticonvulsant activities. One study synthesized several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showing marked anticonvulsant activity in mice. This suggests potential pharmacological applications of such derivatives in treating epilepsy or related disorders (Uno et al., 1979).

Larvicidal Activity

Isoxazole derivatives, including those possibly derived from "this compound," have been explored for their larvicidal activity against Aedes aegypti, highlighting their potential in agrochemical and pharmaceutical applications for controlling mosquito populations and mitigating disease transmission (Sampaio et al., 2023).

Synthesis and Organic Chemistry Applications

The bromomethyl group in isoxazole derivatives facilitates various organic transformations, enabling the synthesis of complex molecules with potential applications in drug development and materials science. For example, studies have detailed the synthesis of 3-aryl-5-methyl-isoxazole-4-carboxylate derivatives, showcasing methodologies for constructing isoxazole-fused heterocycles with diverse pharmacological properties (Roy et al., 2004).

Environmental and Biodegradation Studies

Research into the biodegradation of isoxazole-based compounds, such as sulfamethoxazole, underscores the environmental impact and persistence of these chemicals. Studies identifying bacterial strains capable of degrading isoxazole derivatives offer insights into potential bioremediation strategies for mitigating environmental pollution (Mulla et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(bromomethyl)-3-methyl-5-propan-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-5(2)8-7(4-9)6(3)10-11-8/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNODQYNJXVPND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CBr)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)

![Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2825982.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2825984.png)

![1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2825987.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2825990.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)